2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid
Description
2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid (CAS RN: 896508-49-9) is a synthetic organic compound with the molecular formula C₁₉H₁₇ClN₂O₄ and a molecular weight of 372.81 g/mol . It features a piperazine ring substituted with a 2-chlorobenzoyl group at the 4-position, which is further linked via a carbonyl bridge to a benzoic acid moiety at the 2-position. This structural complexity confers unique physicochemical properties, including moderate lipophilicity due to the chlorinated aromatic system and ionizable carboxylic acid group. The compound is cataloged under MDL number MFCD05862417 and is available commercially with a purity of ≥90% .
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c20-16-8-4-3-7-15(16)18(24)22-11-9-21(10-12-22)17(23)13-5-1-2-6-14(13)19(25)26/h1-8H,9-12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDHEDOQPKBUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chlorobenzoyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a benzoic acid derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pH, and the use of solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Piperazine-Linked Benzoic Acid Derivatives
Key Differences and Implications
Substituent Effects on Lipophilicity: The 2-chlorobenzoyl group in the target compound enhances lipophilicity compared to non-halogenated analogs like 4-(4-Methylpiperazin-1-yl)benzoic acid (logP ~1.5 vs. ~0.8), favoring membrane permeability in biological systems .
Solubility and Ionization :
- 3-(Piperazin-1-yl)benzoic acid hydrochloride demonstrates improved aqueous solubility due to its ionic hydrochloride salt, making it preferable for formulations requiring high solubility .
- The target compound’s benzoic acid moiety (pKa ~4.2) ensures ionization at physiological pH, enhancing solubility in polar solvents .
Synthetic Accessibility :
- Simpler analogs like 4-(4-Methylpiperazin-1-yl)benzoic acid are synthesized in higher purity (≥97%) due to fewer synthetic steps , whereas the target compound’s multi-step synthesis (carbonyl bridging, chlorobenzoylation) likely contributes to its lower purity (≥90%) .
Biological Relevance :
- Piperazine derivatives with halogenated aromatic systems (e.g., 2-chloro or 2,4-dichloro substituents) are often explored as kinase inhibitors or GPCR modulators due to halogen-bonding interactions .
- The Fmoc-protected analog (CAS 180576-05-0) is primarily used in solid-phase peptide synthesis, highlighting the structural versatility of piperazine-benzoic acid hybrids .
Biological Activity
2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid, also known by its CAS number 896508-49-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a piperazine ring and a chlorobenzoyl moiety. The molecular formula is with a molecular weight of 372.81 g/mol. Its structural representation can be summarized as follows:
- IUPAC Name : 2-(4-(2-chlorobenzoyl)piperazine-1-carbonyl)benzoic acid
- SMILES Notation : O=C(O)C1=C(C(=O)N2CCN(C(=O)C3=C(Cl)C=CC=C3)CC2)C=CC=C1
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, particularly in the realm of analgesia and anti-inflammatory effects. The compound has shown promise in inhibiting fatty acid synthase (FASN), which is crucial in cancer metabolism.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Analgesic Activity | Pain relief in animal models | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| FASN Inhibition | Potential anti-cancer properties |
The proposed mechanism for the analgesic activity involves modulation of prostaglandin receptors. Specifically, compounds similar to this compound have been identified as antagonists of the prostaglandin F2α receptor (FP), thereby reducing pain and inflammation by inhibiting pathways that lead to these conditions .
Study on Analgesic Efficacy
In a study by Caroline et al. (2024), the analgesic efficacy of the compound was evaluated using the hot plate method on rodents. The results indicated a significant reduction in pain response compared to control groups, suggesting effective analgesic properties . The pharmacokinetic parameters were also assessed:
- Cmax : 0.53 μg/mL
- Tmax : 16.91 minutes
- Half-life : 41.72 minutes
These findings support the compound's potential for clinical applications in pain management.
FASN Inhibition Research
Another significant study focused on the role of this compound as a FASN inhibitor. It was discovered that derivatives of piperazine, including this compound, effectively down-regulated FASN activity in cancer cell lines, indicating a potential therapeutic avenue for cancer treatment .
Q & A
Q. What are the key physicochemical properties of 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid, and how do they influence experimental design?
The compound has a molecular formula of C₁₉H₁₇ClN₂O₄ and a molecular weight of 372.81 g/mol . Its structure includes a benzoic acid core linked to a piperazine moiety substituted with a 2-chlorobenzoyl group. The presence of polar functional groups (carboxylic acid, carbonyl) suggests moderate solubility in polar aprotic solvents like DMSO or DMF, which should guide solvent selection for synthesis and biological assays. The chlorobenzoyl group may enhance lipophilicity, impacting membrane permeability in cellular studies. Analytical methods such as HPLC (for purity assessment) and NMR (for structural confirmation) are critical for characterization .
Q. What are the recommended synthetic routes for this compound, and what challenges arise during purification?
A typical synthesis involves coupling 2-chlorobenzoyl-piperazine with a benzoic acid derivative using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous conditions . Key challenges include:
- Side reactions : Competing acylation of the piperazine nitrogen or hydrolysis of the activated intermediate.
- Purification : Use HPLC or column chromatography with gradients of methanol/dichloromethane to separate byproducts .
Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in 10% MeOH/CH₂Cl₂) or LC-MS to ensure completion .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Combine ¹H/¹³C NMR to confirm the presence of characteristic signals:
- Benzoic acid : Aromatic protons (δ 7.5–8.0 ppm) and carboxylic acid proton (broad signal, δ ~12 ppm).
- Piperazine : Methylene protons (δ ~3.5–4.0 ppm) and amide carbonyl (δ ~165–170 ppm in ¹³C NMR) .
High-resolution mass spectrometry (HRMS) should match the theoretical mass (e.g., m/z 373.082 for [M+H]⁺) with <3 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Modify the chlorobenzoyl group to alter electronic or steric properties:
- Replace chlorine with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity for covalent target binding.
- Introduce bulkier substituents to probe steric effects on receptor binding .
Evaluate changes via in vitro assays (e.g., enzyme inhibition, cellular viability) and correlate with computational docking studies to identify critical interactions .
Q. What strategies address contradictions in biological activity data across different assay systems?
Discrepancies may arise from:
- Solubility differences : Use standardized DMSO stock solutions (<0.1% final concentration) to minimize solvent effects .
- Cell-line variability : Validate activity in ≥3 cell lines with orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .
- Metabolic stability : Perform microsomal stability assays to rule out rapid degradation in certain models .
Q. How can researchers optimize analytical methods for detecting low-concentration metabolites of this compound?
Employ UHPLC-MS/MS with the following parameters:
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.
- Ionization : ESI-positive mode for enhanced sensitivity.
Use stable isotope-labeled analogs as internal standards to improve quantification accuracy .
Q. What mechanistic studies are recommended to elucidate its potential therapeutic targets?
- Target identification : Perform affinity chromatography or thermal proteome profiling to capture binding proteins .
- Pathway analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling effects in responsive vs. resistant cell lines .
- In vivo validation : Test in transgenic animal models (e.g., knockouts of suspected targets) to confirm mechanism .
Data Contradiction Resolution
Q. How to reconcile conflicting solubility data reported in different studies?
- Method standardization : Use the shake-flask method with controlled pH (e.g., PBS pH 7.4) and temperature (25°C).
- Quantify solubility via UV-Vis spectroscopy (λmax ~260 nm for aromatic systems) and cross-validate with nephelometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
